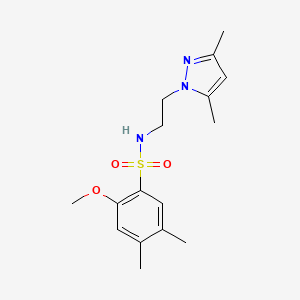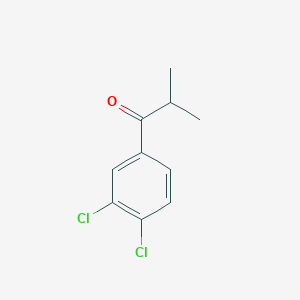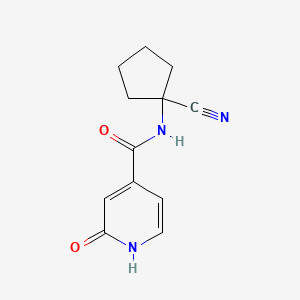![molecular formula C13H13F2N5O3S B2520095 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 886965-77-1](/img/structure/B2520095.png)
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives, which are structurally related to the compound of interest, has been reported. These derivatives were synthesized and their structures confirmed using 1H NMR, IR, and elemental analysis. The process involved the creation of a sulfanyl acetamide group, which is a key feature in the compound under discussion. The synthesis of these compounds is significant as it provides a foundation for understanding the synthetic routes that could be applied to the target molecule .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide has been elucidated through crystallography. These compounds exhibit a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined at an angle to the benzene ring, which is indicative of the spatial arrangement that might be expected in the compound of interest. Intramolecular hydrogen bonding is observed, which is likely to influence the stability and reactivity of the compound .
Chemical Reactions Analysis
Although the specific chemical reactions of 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide are not detailed in the provided papers, the reported antiviral and virucidal activities of related sulfanyl acetamide derivatives suggest that the compound may undergo interactions with biological targets. These interactions could involve the formation or breaking of chemical bonds within the viral particles or with cellular components, leading to the observed antiviral effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the structural analysis of related compounds suggests that the presence of intramolecular hydrogen bonds could affect the solubility and stability of the compound. The angles between the rings in the structure may also influence the compound's ability to interact with other molecules, which is critical for its potential biological activity. The synthesis and structural confirmation techniques used for related compounds provide a basis for predicting the properties of the compound of interest .
Antiviral Activity Case Study
A case study of the antiviral activity of related 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives demonstrated potential in reducing viral replication of human adenovirus type 5 and ECHO-9 virus. The cytotoxicity of these compounds was evaluated in HEK-293 and GMK cells, which is relevant for assessing the safety profile of the compound of interest. These findings suggest that the compound may also possess antiviral properties, warranting further investigation .
科学的研究の応用
Antimicrobial Applications
A study on the synthesis and evaluation of new thiazolidin-4-one derivatives, including compounds structurally similar to the specified chemical, revealed their potential as antimicrobial agents. These compounds exhibited in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).
Antiviral and COVID-19 Applications
Research into antimalarial sulfonamides during the COVID-19 pandemic utilized computational calculations and molecular docking studies to explore the reactivity of certain sulfonamide derivatives. This study found that these compounds exhibited significant antimalarial activity and explored their potential use as COVID-19 therapeutics. The compounds showed promising ADMET properties and selectivity indices, suggesting their utility in drug development for viral infections (Fahim & Ismael, 2021).
Synthesis and Evaluation of Heterocycles
The synthesis of isoxazole-based heterocycles incorporating sulfamoyl moiety demonstrated their utility in generating compounds with antimicrobial properties. These derivatives were assessed for their antibacterial and antifungal activities, showcasing the versatility of triazine and related compounds in developing new antimicrobial agents (Darwish, Atia, & Farag, 2014).
Structural Analysis
Crystal structure analysis of certain sulfonamide derivatives provides insights into the molecular conformation and interactions that underpin their biological activities. Such studies are fundamental in drug design, allowing researchers to understand the structural requirements for activity and improve the efficacy of similar compounds (Cai et al., 2009).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives, including those structurally related to the specified compound, were synthesized and characterized. These complexes exhibited significant antioxidant activity, demonstrating the potential for such compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
特性
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N5O3S/c1-7-11(22)20(16)13(19-18-7)24-6-10(21)17-8-2-4-9(5-3-8)23-12(14)15/h2-5,12H,6,16H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCKRQULBWBHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=C(C=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((2,5-dimethylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2520013.png)


![2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2520016.png)


![Bicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2520023.png)
![2-amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2520024.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2520027.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid](/img/structure/B2520029.png)
![3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine](/img/structure/B2520030.png)
![N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B2520032.png)
![N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2520034.png)
